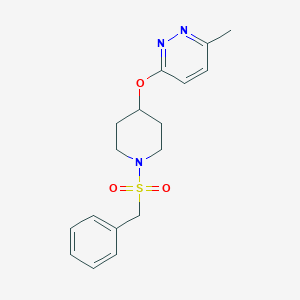
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
カタログ番号 B2466965
CAS番号:
1081146-45-3
分子量: 241.225
InChIキー: LEPBEIQUHPCEFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. Their reactivity is often influenced by the substituents on the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry .科学的研究の応用
Antimicrobial and Antifungal Agents
- A study synthesized novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs and found that some derivatives showed potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- Another research synthesized N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which showed significant antimicrobial and antifungal activities, with certain compounds being effective against human cell lines of various cancers (Ahsan & Shastri, 2015).
- A similar compound, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, was investigated for its antimicrobial activities, showing good to moderate activity against a range of microbes (Bayrak et al., 2009).
Herbicidal Activity
- Research into 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring found these compounds exhibited moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Anticancer Agents
- The amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed in vitro anticancer activity against various human cancer cell lines (Vinayak et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Certain 1,3,4-oxadiazole derivatives were used as materials in OLEDs, improving device performance like reduced driving voltages and high efficiency (Shih et al., 2015).
Fluorescent Sensors
- A pyridine-based 1,3,4-oxadiazole derivative was synthesized as a fluorescence turn-on sensor for the selective detection of Ag+ ions, showcasing its potential in analytical applications (Zheng et al., 2013).
Electroluminescent Devices
- Pyridine and oxadiazole-containing materials were synthesized for use in electroluminescent devices, demonstrating improved electron injection and device efficiency (Oyston et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPBEIQUHPCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

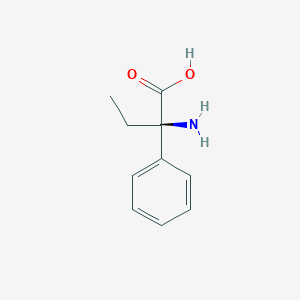
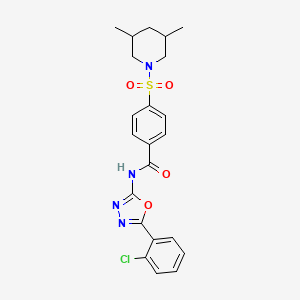
![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
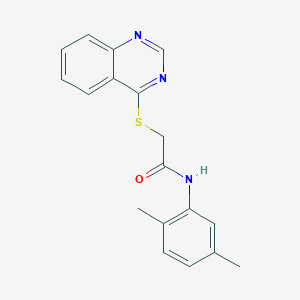
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
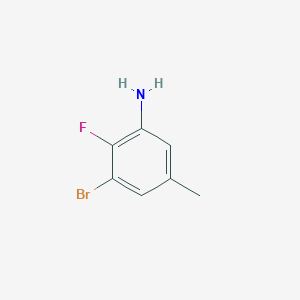
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
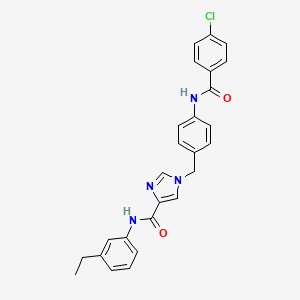
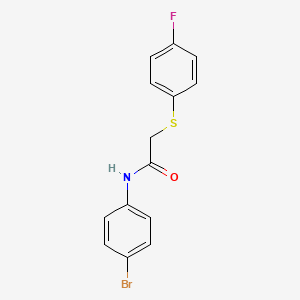
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
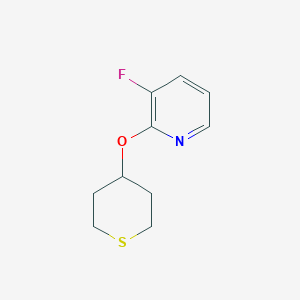
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
